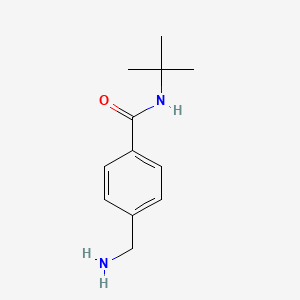
N-t-Butyl 4-(aminomethyl)benzamide
Overview
Description
N-t-Butyl 4-(aminomethyl)benzamide is an organic compound with the molecular formula C₁₁H₁₆N₂O. It is a white or pale yellow solid that is stable at room temperature but may decompose at higher temperatures. This compound is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-t-Butyl 4-(aminomethyl)benzamide can be synthesized through various methods. One common synthetic route involves the reduction of p-nitrobenzoic acid followed by a reaction with p-toluenesulfonyl chloride . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is eco-friendly and provides high yields.
Industrial Production Methods
In industrial settings, this compound is often produced using a one-pot amidation process. This involves the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-t-Butyl 4-(aminomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include Zn(ClO₄)₂·6H₂O, Cu(OTf)₂, and various acids and bases . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various N-tert-butyl amides, which have wide applications in organic synthesis and drug development .
Scientific Research Applications
N-t-Butyl 4-(aminomethyl)benzamide has numerous applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: This compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: This compound is used in the production of polymers, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-t-Butyl 4-(aminomethyl)benzamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, which can affect various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-t-Butyl 4-(aminomethyl)benzamide include:
- N-tert-Butyl-4-aminobenzamide
- N-tert-Butyl-4-aminobenzamide derivatives
- Other N-tert-butyl amides
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its stability and solubility in organic solvents make it particularly useful in various chemical and industrial applications .
Properties
IUPAC Name |
4-(aminomethyl)-N-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEATYDKMLVKYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate](/img/structure/B7806814.png)

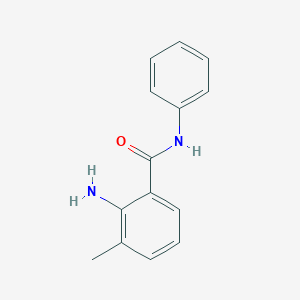


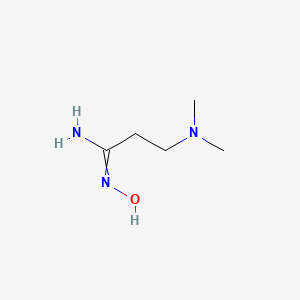

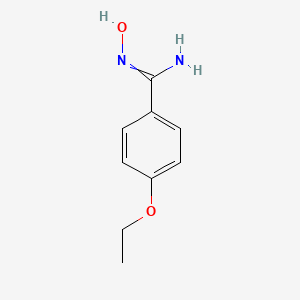
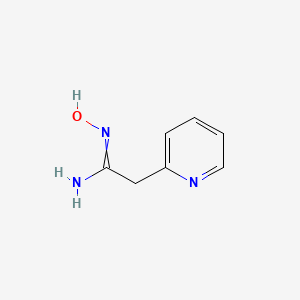

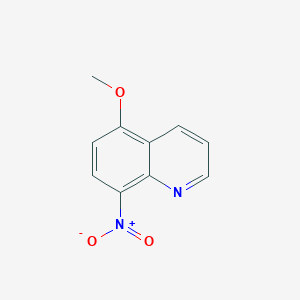

![3-[(3-Methoxybenzoyl)amino]thiophene-2-carboxylic acid](/img/structure/B7806922.png)

